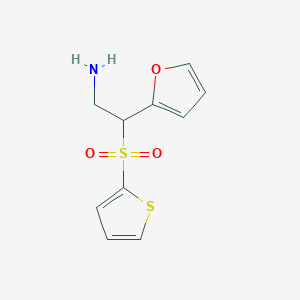

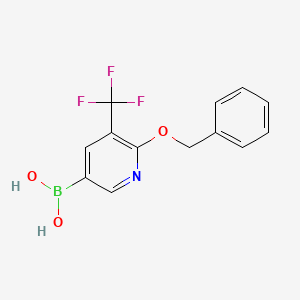

![molecular formula C22H26N2O2 B2436684 1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol CAS No. 1018146-63-8](/img/structure/B2436684.png)

1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol is a useful research compound. Its molecular formula is C22H26N2O2 and its molecular weight is 350.462. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper-Catalyzed Chan-Lam Cyclopropylation

Research on cyclopropyl derivatives, like the one described, highlights the utility of copper-catalyzed Chan-Lam cyclopropylation reactions. This method allows for the efficient synthesis of small molecules containing cyclopropane-heteroatom linkages, crucial in medicinal chemistry for the development of novel therapeutic agents. The technique is notable for its operational convenience and its ability to introduce cyclopropyl groups into aromatic and heteroaromatic compounds, potentially applicable to 1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol for synthesizing derivatives with enhanced biological activities (J. Derosa et al., 2018).

Synthesis of Antifungal Compounds

The creation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives showcases the synthesis of compounds with significant antifungal activity. By employing copper-catalyzed azide-alkyne cycloaddition, researchers have developed molecules that exhibit potent activity against Candida spp., demonstrating the potential for this compound to serve as a precursor in the synthesis of antifungal agents with low toxicity and high selectivity (Armando Zambrano-Huerta et al., 2019).

Chemosensor Development for Metal Ion Detection

The synthesis of Schiff-base compounds for the selective detection of metal ions, such as Zn2+, highlights another application. This research illustrates how structural modifications in benzimidazole derivatives can lead to the development of highly sensitive and selective chemosensors, potentially applicable for environmental monitoring or biomedical diagnostics (S. Dey et al., 2016).

Antimicrobial and Anticancer Compound Synthesis

The exploration of 2-benzylbenzimidazole analogs as inhibitors of transcription factor NF-κB showcases the potential for synthesizing compounds with both antimicrobial and anticancer activities. The study emphasizes the importance of substituent patterns on the benzimidazole ring for enhancing biological activity, suggesting a pathway for modifying this compound to target specific biological pathways (P. Boggu et al., 2017).

Properties

IUPAC Name |

1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-15(2)16-9-11-19(12-10-16)26-14-18(25)13-24-21-6-4-3-5-20(21)23-22(24)17-7-8-17/h3-6,9-12,15,17-18,25H,7-8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCBFEQHRKPFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)

![12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2436603.png)

![N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2436604.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2436607.png)

![Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride](/img/structure/B2436609.png)

![tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2436611.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2436612.png)

![5-chloro-N-methyl-2-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2436620.png)